molecular formula C6H6ClF2NO B13700376 O-(3,5-Difluorophenyl)hydroxylamine Hydrochloride

O-(3,5-Difluorophenyl)hydroxylamine Hydrochloride

Cat. No.: B13700376
M. Wt: 181.57 g/mol
InChI Key: SIGZUAABGPTTIH-UHFFFAOYSA-N
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Description

O-(3,5-Difluorophenyl)hydroxylamine Hydrochloride: is a chemical compound with the molecular formula C6H6ClF2NO It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(3,5-Difluorophenyl)hydroxylamine Hydrochloride typically involves the reaction of 3,5-difluoroaniline with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to the hydroxylamine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reduction process .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or electrodialysis coupled with oxime hydrolysis. These methods offer advantages in terms of yield, purity, and environmental impact .

Chemical Reactions Analysis

Types of Reactions: O-(3,5-Difluorophenyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of O-(3,5-Difluorophenyl)hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Uniqueness: O-(3,5-Difluorophenyl)hydroxylamine Hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H6ClF2NO

Molecular Weight

181.57 g/mol

IUPAC Name

O-(3,5-difluorophenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C6H5F2NO.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3H,9H2;1H

InChI Key

SIGZUAABGPTTIH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)ON.Cl

Origin of Product

United States

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